A Technical Guide to the Synthesis and Characterization of Octahydro-4,7-methano-1H-indenol
A Technical Guide to the Synthesis and Characterization of Octahydro-4,7-methano-1H-indenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-4,7-methano-1H-indenol, a saturated bicyclic alcohol, is a versatile chemical intermediate with applications in fragrance chemistry and materials science. Its rigid tricyclic framework makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, including spectroscopic and physical properties. Experimental protocols and data are presented to facilitate its use in research and development.
Introduction
Octahydro-4,7-methano-1H-indenol, systematically named tricyclo[5.2.1.02,6]decan-8-ol, is a C10 alicyclic alcohol. Its unique structure, derived from dicyclopentadiene, imparts specific stereochemical properties that are of interest in synthetic organic chemistry. The hydroxyl group at the 5-position serves as a key functional handle for a variety of chemical transformations, including oxidation, esterification, and substitution reactions.[1] This compound is primarily recognized for its utility as a synthetic intermediate in the production of fragrances and as a monomer for specialty polymers, where it can enhance material properties such as the glass transition temperature of polymethyl methacrylate (PMMA).[2]
Synthesis of Octahydro-4,7-methano-1H-indenol
The synthesis of octahydro-4,7-methano-1H-indenol can be achieved through several synthetic routes. The most common approaches involve the hydrogenation of an unsaturated precursor or the reduction of the corresponding ketone.
Catalytic Hydrogenation of Inden-5-ol
One efficient method for the synthesis of octahydro-4,7-methano-1H-inden-5-ol is the catalytic hydrogenation of its unsaturated precursor, inden-5-ol. This method ensures the complete saturation of the carbon framework.
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Reaction Setup: A high-pressure reactor is charged with inden-5-ol and a suitable solvent, such as ethanol or methanol.
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Catalyst Addition: A palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 wt%, is added to the mixture.
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Hydrogenation: The reactor is sealed and flushed with nitrogen before being pressurized with hydrogen gas to 3-5 bar. The reaction mixture is then heated to 60-80°C and stirred vigorously for 6-12 hours.
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Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
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Work-up and Purification: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure octahydro-4,7-methano-1H-inden-5-ol.[1]
Reduction of Octahydro-4,7-methano-inden-5-one
An alternative route involves the reduction of the corresponding ketone, octahydro-4,7-methano-inden-5-one. This method is particularly useful if the ketone is a readily available starting material.
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Reaction Setup: Octahydro-4,7-methano-inden-5-one is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Reducing Agent Addition: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at 0°C.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a dilute acid. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol is then purified by column chromatography or recrystallization.
Characterization Data
The structural identity and purity of synthesized octahydro-4,7-methano-1H-indenol are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | [3] |
| Molecular Weight | 152.23 g/mol | [3] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 120-121 °C | [1][2][4] |
| Boiling Point | 255 °C at 760 mmHg | [1][2][4] |
| Density | 1.115 g/cm³ | [2][4] |
| CAS Number | 13380-89-7 | [3] |
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Complex aliphatic region with multiple overlapping multiplets due to the rigid bicyclic structure. A broad singlet or multiplet corresponding to the hydroxyl proton. |
| ¹³C NMR | Multiple signals in the aliphatic region (20-80 ppm) corresponding to the ten carbon atoms of the tricyclic framework. A signal for the carbon atom bearing the hydroxyl group would be expected in the range of 60-80 ppm. |
| Infrared (IR) | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group. C-H stretching vibrations just below 3000 cm⁻¹. C-O stretching vibration in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a water molecule (M-18). |
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic routes to Octahydro-4,7-methano-1H-indenol.
Caption: Workflow for the characterization of the final product.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by octahydro-4,7-methano-1H-indenol. While some derivatives have been noted for potential estrogenic effects, comprehensive studies on the parent compound's interaction with biological pathways are not extensively reported. A dithiocarbonate derivative of tricyclo[5.2.1.0(2,6)]-decan-8-ol, known as D609, has been investigated as a selective antitumor agent and antioxidant.[5] However, this activity is attributed to the dithiocarbonate moiety and is not directly indicative of the biological role of the parent alcohol.
Conclusion
Octahydro-4,7-methano-1H-indenol is a valuable synthetic intermediate with well-defined physical and chemical properties. The synthetic routes presented here, particularly catalytic hydrogenation and ketone reduction, offer reliable methods for its preparation. The provided characterization data serves as a benchmark for researchers working with this compound. While its direct biological activity is not yet fully elucidated, its utility in applied chemistry, especially in the development of new fragrances and polymers, is well-established. Further research into its potential pharmacological properties could open up new avenues for its application.
References
- 1. Octahydro-4,7-methano-1H-inden-5-ol | 13380-89-7 | Benchchem [benchchem.com]
- 2. Octahydro-4,7-Methano-1H-Inden-5-ol CAS 13380-89-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. Prodrug modification increases potassium tricyclo[5.2.1.0(2,6)]-decan-8-yl dithiocarbonate (D609) chemical stability and cytotoxicity against U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
